molecular formula C6H12O6 B1663816 beta-D-Fructopyranose CAS No. 7660-25-5

beta-D-Fructopyranose

Cat. No.: B1663816
CAS No.: 7660-25-5
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-VRPWFDPXSA-N
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Description

Fructose, commonly known as fruit sugar, is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion. Fructose is naturally present in fruits, honey, flowers, berries, and most root vegetables. It is also a component of the disaccharide sucrose, where it is bonded to glucose. Pure, dry fructose is a sweet, white, odorless, crystalline solid and is the most water-soluble of all the sugars .

Biochemical Analysis

Biochemical Properties

Beta-D-Fructopyranose plays a crucial role in various biochemical reactions. It is a key player in energy metabolism as it can be converted into glucose and metabolized via glycolysis to produce ATP, the primary energy currency of cells .

Cellular Effects

This compound influences cell function in several ways. It serves as an energy source for cells, and its metabolism impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into fructose-1-phosphate by the enzyme fructokinase. This is then split into glyceraldehyde and dihydroxyacetone phosphate by the enzyme aldolase B. These products can then enter glycolysis for further metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to high levels of fructose can lead to metabolic disturbances, including insulin resistance and impaired glucose tolerance .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. High doses of fructose have been associated with adverse effects such as obesity, metabolic syndrome, and type 2 diabetes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through the fructose-1-phosphate pathway, but can also be metabolized in other tissues .

Transport and Distribution

This compound is transported into cells via glucose transporters (GLUTs), particularly GLUT5, which has a high affinity for fructose. Once inside the cell, fructose is rapidly phosphorylated, trapping it within the cell .

Subcellular Localization

Within the cell, this compound is primarily localized in the cytoplasm where it is metabolized. The enzymes involved in fructose metabolism, such as fructokinase and aldolase B, are also found in the mitochondria, suggesting that some aspects of fructose metabolism may occur within this organelle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructose can be prepared in the laboratory by the hydrolysis of sucrose in the presence of the enzyme invertase or dilute sulfuric acid. This process breaks down sucrose into its constituent monosaccharides, glucose, and fructose .

Industrial Production Methods: Commercially, fructose is derived from sugar cane, sugar beets, and maize. High-fructose corn syrup (HFCS) is produced by enzymatic conversion of glucose in corn syrup to fructose using glucose isomerase. Another method involves the hydrolysis of inulin, a polysaccharide found in plants, using inulinase to produce fructose .

Chemical Reactions Analysis

Types of Reactions: Fructose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Acidic conditions and heat.

    Reduction: Catalytic hydrogenation.

    Fermentation: Yeast or bacterial cultures under anaerobic conditions.

Major Products:

Scientific Research Applications

Fructose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fructose is often compared with other monosaccharides like glucose and galactose, as well as disaccharides like sucrose:

    Glucose: Unlike fructose, glucose is regulated by insulin and is the primary energy source for the body.

    Galactose: Similar to glucose, galactose is also regulated by insulin and is a component of lactose.

    Sucrose: A disaccharide composed of glucose and fructose.

Fructose’s unique metabolic pathway, which bypasses insulin regulation and the PFK-1 checkpoint, distinguishes it from other sugars and contributes to its rapid utilization and potential metabolic effects.

Properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
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Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name FRUCTOSE
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
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Solubility

Solubility in water at 20 °C: good
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Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
Record name D-Fructopyranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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